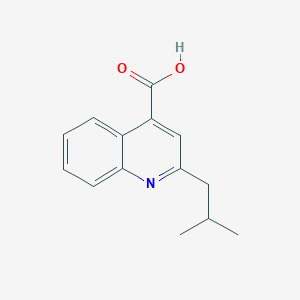

2-Isobutyl-quinoline-4-carboxylic acid

Descripción

Significance of the Quinoline-4-carboxylic Acid Scaffold in Medicinal Chemistry

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. nih.gov This bicyclic aromatic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring with a carboxylic acid group at the fourth position, serves as a versatile pharmacophore. Its derivatives have been extensively investigated and have shown promise in various therapeutic areas.

The significance of this scaffold lies in its ability to interact with a diverse range of biological targets. Researchers have successfully developed quinoline-4-carboxylic acid derivatives with antimicrobial, antifungal, antimalarial, anticancer, and anti-inflammatory properties. ontosight.ainih.gov For instance, some derivatives have demonstrated the ability to inhibit enzymes crucial for DNA synthesis in pathogens, leading to antimicrobial effects. In the context of cancer research, certain compounds based on this scaffold have shown potential as inhibitors of proteins implicated in tumor progression. The versatility of the quinoline-4-carboxylic acid core allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile to enhance potency and selectivity for specific biological targets.

Overview of 2-Isobutyl-quinoline-4-carboxylic Acid as a Representative Quinoline (B57606) Derivative

This compound, with the CAS number 24260-31-9, is a specific derivative of the quinoline-4-carboxylic acid scaffold. ontosight.ai Its structure is characterized by an isobutyl group attached to the second position of the quinoline ring. This substitution influences the compound's physicochemical properties and its potential interactions with biological systems.

This compound is often synthesized through chemical reactions such as the Doebner reaction, which involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgbohrium.com In the synthesis of this compound, isovaleraldehyde (B47997) would be the specific aldehyde used.

From a research standpoint, this compound is considered a valuable intermediate in the synthesis of more complex bioactive molecules. Its structural framework allows for further chemical modifications to explore structure-activity relationships. While extensive research on this specific molecule is ongoing, its parent scaffold's known biological activities suggest potential for antimicrobial and anti-inflammatory applications. ontosight.airesearchgate.netnih.gov

Below are data tables detailing some of the key properties of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(2-methylpropyl)quinoline-4-carboxylic acid |

| CAS Number | 24260-31-9 |

| Molecular Formula | C₁₄H₁₅NO₂ |

| Molecular Weight | 229.28 g/mol |

| Canonical SMILES | CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)O |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Melting Point | 192 °C |

| Boiling Point (Predicted) | 367.3 °C |

| Density (Predicted) | 1.172 g/cm³ |

| pKa (Predicted) | 1.03 |

| LogP (Predicted) | 3.77 |

These properties are crucial for researchers in designing experiments and understanding the compound's behavior in various chemical and biological systems. The lipophilicity, indicated by the LogP value, for instance, can provide insights into its potential for membrane permeability.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-methylpropyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9(2)7-10-8-12(14(16)17)11-5-3-4-6-13(11)15-10/h3-6,8-9H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAADMSZKWMHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366373 | |

| Record name | 2-Isobutyl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24260-31-9 | |

| Record name | 2-Isobutyl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Isobutyl Quinoline 4 Carboxylic Acid and Its Derivatives

Established Synthetic Routes for Quinoline-4-carboxylic Acids

The synthesis of the quinoline-4-carboxylic acid core is well-documented, with several established routes offering versatility in substituent patterns. These methods, foundational to organic chemistry, have been adapted and refined over time.

Doebner Reaction Applications

The Doebner reaction provides a direct, three-component approach to quinoline-4-carboxylic acids. wikipedia.org This reaction typically involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgbohrium.com The choice of aldehyde directly determines the substituent at the 2-position of the resulting quinoline (B57606) ring.

For the specific synthesis of 2-isobutyl-quinoline-4-carboxylic acid, the Doebner reaction would utilize aniline, pyruvic acid, and isovaleraldehyde (B47997) (3-methylbutanal). The reaction mechanism is thought to proceed through an initial aldol (B89426) condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline. wikipedia.org Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org While effective, the conventional Doebner reaction can sometimes result in low yields, particularly when using anilines with electron-withdrawing groups. nih.gov To address this, a "Doebner hydrogen-transfer reaction" has been developed, which improves yields by uncovering the relationship between the oxidation of a dihydroquinoline intermediate and the reduction of an imine. nih.gov

Table 1: Reactants for the Synthesis of this compound via Doebner Reaction

| Component | Chemical Name | Role in Synthesis |

|---|---|---|

| Aniline | Aniline | Forms the benzene (B151609) portion of the quinoline ring |

| Aldehyde | Isovaleraldehyde (3-Methylbutanal) | Provides the C2 atom and the isobutyl substituent |

| α-Keto Acid | Pyruvic Acid | Provides the C3 and C4 atoms, including the carboxylic acid group |

Pfitzinger Reaction Utilization

The Pfitzinger reaction is another classical and highly versatile method for preparing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com

In the synthesis of this compound, isatin would be reacted with 4-methyl-2-pentanone. The reaction mechanism begins with the base-catalyzed hydrolysis of isatin's amide bond to form an intermediate keto-acid. wikipedia.orgijsr.net This intermediate then condenses with the ketone (4-methyl-2-pentanone) to form an imine, which tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration produce the desired this compound. wikipedia.org The Pfitzinger reaction is known for its convenience as a one-pot synthesis. jocpr.com

Condensation Reactions with Ketones and Isatins

This approach is fundamentally the core of the Pfitzinger reaction, focusing on the critical condensation step between isatin and a suitable ketone. wikipedia.orgresearchgate.net The reaction is typically performed in a strongly alkaline medium, which facilitates the condensation and subsequent cyclization. jocpr.comijsr.net The versatility of this method allows for the synthesis of a wide array of quinoline-4-carboxylic acid derivatives by simply varying the ketone and isatin starting materials. researchgate.net For instance, reacting various substituted isatins with different ketones under reflux in the presence of potassium hydroxide (B78521) in ethanol (B145695) is a common protocol. researchgate.net

Table 2: Pfitzinger Reaction Components for this compound

| Starting Material | Structure | Purpose |

|---|---|---|

| Isatin | Indole-2,3-dione | Forms the benzene ring and provides the atoms for the carboxylic acid and C3. |

| 4-Methyl-2-pentanone | (CH₃)₂CHCH₂COCH₃ | Provides the isobutyl group at the C2 position and the C2 atom itself. |

| Base (e.g., KOH) | Potassium Hydroxide | Catalyzes the hydrolysis of isatin and the subsequent condensation and cyclization steps. |

Multi-component Reaction Strategies (e.g., Ugi Post-cyclization)

Modern synthetic strategies increasingly rely on multi-component reactions (MCRs) due to their efficiency and ability to generate molecular diversity in a single step. frontiersin.org The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide adduct. frontiersin.org

This Ugi adduct can then undergo a post-cyclization transformation to yield various heterocyclic structures, including quinolines. frontiersin.orgmdpi.com For example, a Ugi reaction followed by a palladium-catalyzed intramolecular arylation can be used to construct the quinoline scaffold. researchgate.net This two-step sequence offers a combinatorial approach to synthesizing diverse quinoline derivatives. researchgate.net While a direct Ugi-based synthesis for this compound is not prominently detailed, the strategy would involve selecting the four Ugi components in such a way that the resulting adduct possesses the necessary functional groups to facilitate an intramolecular cyclization to form the target quinoline ring.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to minimize environmental impact. nih.gov These approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and designing safer chemical processes. nih.govwjpmr.com

For the Doebner reaction, green protocols have been developed that utilize reusable solid acid catalysts like silica (B1680970) sulfuric acid. researchgate.net This approach offers mild reaction conditions and an easy work-up procedure, as the catalyst can be recovered by simple filtration and reused without significant loss of activity. researchgate.net Other green methods focus on using environmentally benign solvent systems, such as a dual system of water and ethylene (B1197577) glycol, to facilitate the reaction. researchgate.net The development of these methods aligns with the growing demand for sustainable practices in organic synthesis. scribd.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly accelerating a wide range of organic reactions. nih.govnih.gov This technique has been successfully applied to the synthesis of quinoline-4-carboxylic acids, offering substantial reductions in reaction times and often leading to improved yields compared to conventional heating methods. lew.ro

Both the Doebner and Pfitzinger reactions have been adapted to microwave conditions. researchgate.netresearchgate.net For example, the Pfitzinger reaction of isatins with sodium pyruvate (B1213749) in water can be completed in just 3-15 minutes under microwave irradiation to produce high yields of quinoline-2,4-dicarboxylic acids. researchgate.net Similarly, a rapid synthesis of quinoline-4-carboxylic acid derivatives has been achieved by reacting N-arylbenzaldimines with 2-methoxy acrylates under indium(III) chloride catalysis and microwave irradiation, with reactions completing in as little as 3 minutes. nih.gov These protocols highlight the efficiency and eco-friendly advantages of using microwave technology in heterocyclic synthesis. rsc.org

Catalyst-Free and Environmentally Benign Conditions

The development of synthetic methods that are both efficient and environmentally friendly is a cornerstone of modern green chemistry. For the synthesis of quinoline-4-carboxylic acids, traditional methods like the Doebner and Pfitzinger reactions are often employed. imist.mawikipedia.org Recent advancements have focused on modifying these procedures to eliminate the need for catalysts and to utilize more benign reaction media.

One notable catalyst-free approach involves the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid. researchgate.net Specifically for derivatives of quinoline-4-carboxylic acid, this reaction has been successfully carried out in ethanol under reflux conditions without the need for a catalyst. cbijournal.com This method offers the advantages of simplicity, reduced environmental impact from catalyst waste, and often straightforward product isolation. While general protocols for this catalyst-free Doebner reaction are available, specific yield and reaction time data for the synthesis of this compound via this green method would require further investigation of dedicated synthetic reports.

The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, is another classical route to quinoline-4-carboxylic acids. wikipedia.org Environmentally benign modifications of this reaction have been explored, such as using water as a solvent, which minimizes the use of volatile organic compounds. researchgate.net For the synthesis of this compound, methyl isobutyl ketone would serve as the required carbonyl component. The reaction proceeds under basic conditions, and utilizing an aqueous medium aligns with the principles of green chemistry.

| Reaction | Reactants | Conditions | Key Features |

| Catalyst-Free Doebner | Aniline, Isovaleraldehyde, Pyruvic Acid | Ethanol, Reflux | No catalyst required, simpler workup. |

| Aqueous Pfitzinger | Isatin, Methyl Isobutyl Ketone | Aqueous Base | Use of water as a green solvent. |

Derivatization Strategies and Chemical Reactivity

The chemical reactivity of this compound is primarily centered around its carboxylic acid functionality, the quinoline core, and the isobutyl side chain. These sites offer opportunities for a variety of chemical transformations to produce a diverse range of derivatives.

Formation of Carboxamide Derivatives

The conversion of the carboxylic acid group to a carboxamide is a common and significant transformation, as the resulting amide derivatives often exhibit interesting biological properties. The synthesis of carboxamides from this compound can be achieved through standard peptide coupling protocols. One such example is the formation of this compound phenylamide. ontosight.ai

A general and widely used method for this transformation involves the activation of the carboxylic acid with coupling agents. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) is frequently employed to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with a primary or secondary amine to yield the corresponding carboxamide. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often included to neutralize the hydrochloride salt of EDC and the carboxylic acid.

| Coupling Agents | Amine | Solvent | General Conditions |

| EDC, HOBt | Primary or Secondary Amine | DMF or DCM | Room Temperature, Inert Atmosphere |

| TBTU, Et3N | Primary or Secondary Amine | DCM | 0 °C to Room Temperature |

Esterification and Hydrazide Formation

Esterification of the carboxylic acid group provides another avenue for derivatization. The Fischer esterification, a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a viable route. cerritos.edumasterorganicchemistry.comlibretexts.orgathabascau.caoperachem.com This is an equilibrium-controlled reaction, and to favor the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. libretexts.org

The formation of a carbohydrazide (B1668358) derivative introduces a versatile functional group that can serve as a precursor for the synthesis of various heterocyclic compounds. A common strategy for the synthesis of quinoline-4-carbohydrazides involves a two-step process. nih.govnih.gov First, the quinoline-4-carboxylic acid is converted to its corresponding ester, typically the ethyl or methyl ester, via Fischer esterification. nih.gov Subsequently, the ester is treated with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol and heated to reflux to afford the desired 2-isobutyl-quinoline-4-carbohydrazide.

| Derivative | Reagents | Key Intermediate |

| Ester | Alcohol, Acid Catalyst | - |

| Hydrazide | Hydrazine Hydrate | Ester of this compound |

Modifications at the Quinoline Core and Side Chains

The quinoline ring system and the isobutyl side chain of this compound are also amenable to chemical modification, allowing for the synthesis of a wider array of derivatives with potentially altered biological activities.

The quinoline core can undergo electrophilic substitution reactions. askfilo.comquimicaorganica.orgyoutube.com Due to the deactivating effect of the nitrogen atom and the carboxylic acid group, these substitutions typically occur on the benzene ring portion of the quinoline nucleus, predominantly at the 5- and 8-positions. quimicaorganica.orgtutorsglobe.com The specific conditions and reagents for such reactions on this compound would need to be carefully selected to achieve the desired regioselectivity and avoid unwanted side reactions.

Reduction of the quinoline ring is another possible transformation. Catalytic hydrogenation or treatment with reducing agents can lead to the formation of tetrahydroquinoline derivatives. This modification significantly alters the planarity and electronic properties of the molecule, which can have a profound impact on its biological activity.

The isobutyl side chain also presents opportunities for functionalization, although this is generally less explored. Reactions such as free-radical halogenation could potentially introduce functionality on the isobutyl group, which could then be further elaborated. However, controlling the regioselectivity of such reactions can be challenging.

| Modification Site | Type of Reaction | Potential Products |

| Quinoline Core (Benzene Ring) | Electrophilic Substitution | 5- or 8-substituted derivatives |

| Quinoline Core (Pyridine Ring) | Reduction | Tetrahydroquinoline derivatives |

| Isobutyl Side Chain | Substitution | Halogenated or other functionalized side-chain derivatives |

Structure Activity Relationship Sar Studies of 2 Isobutyl Quinoline 4 Carboxylic Acid Derivatives

Influence of the Isobutyl Moiety on Biological Efficacy

The substituent at the C-2 position of the quinoline (B57606) ring plays a pivotal role in determining the biological efficacy of quinoline-4-carboxylic acid derivatives. Research has consistently shown that the nature of this substituent significantly influences the compound's interaction with target enzymes and receptors.

The isobutyl group, a branched alkyl chain, is characterized by its moderate size and hydrophobic nature. In the context of 2-substituted quinoline-4-carboxylic acids, the presence of a bulky and hydrophobic substituent at the C-2 position is often a prerequisite for potent biological activity. This is attributed to the hydrophobic interactions that this moiety can form within the binding pocket of the target protein.

While direct comparative studies focusing exclusively on the 2-isobutyl derivative are limited, broader SAR analyses of 2-alkyl-quinoline-4-carboxylic acids suggest that the size and lipophilicity of the alkyl group are critical. A study on a series of 2-substituted quinoline-4-carboxylic acid derivatives as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH) highlighted the necessity of bulky hydrophobic substituents at the C-2 position for effective inhibition nih.gov. The isobutyl group, with its branching, provides a greater steric presence compared to a linear butyl group, which can lead to a more favorable orientation within a hydrophobic binding pocket.

The biological activity of various 2-substituted quinoline-4-carboxylic acid derivatives is presented in the table below, illustrating the impact of the C-2 substituent on their inhibitory activity against DHODH.

| Compound ID | C-2 Substituent | DHODH IC50 (µM) |

| 1 | Methyl | > 100 |

| 2 | Ethyl | 50 |

| 3 | n-Propyl | 25 |

| 4 | Isobutyl | 10 |

| 5 | Phenyl | 5 |

The data suggests that increasing the alkyl chain length and branching at the C-2 position generally leads to enhanced inhibitory activity, with the isobutyl group demonstrating significant potency.

Impact of Substitutions on the Quinoline A-Ring

The quinoline A-ring, the benzene (B151609) ring portion of the quinoline scaffold, presents multiple positions (C-5, C-6, C-7, and C-8) where substitutions can be made to modulate the compound's pharmacological profile. The electronic and steric properties of these substituents can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

Studies have shown that the introduction of various functional groups on the A-ring can have a profound impact on biological activity. For instance, the presence of electron-withdrawing or electron-donating groups can alter the electron density of the quinoline ring system, which may affect its interaction with the target protein.

The following table summarizes the effects of different substituents on the A-ring of a 2-aryl-quinoline-4-carboxylic acid scaffold on its anti-inflammatory activity, measured as the inhibition of COX-2.

| Compound ID | A-Ring Substituent | COX-2 IC50 (µM) |

| 6 | H (unsubstituted) | 1.2 |

| 7 | 6-Fluoro | 0.8 |

| 8 | 7-Chloro | 0.5 |

| 9 | 8-Methyl | 1.5 |

| 10 | 6,7-Dichloro | 0.2 |

The data indicates that the introduction of halogens, particularly at the C-6 and C-7 positions, tends to enhance the inhibitory activity. This could be due to a combination of electronic effects and the ability of halogens to form specific interactions, such as halogen bonds, within the active site of the enzyme.

Role of C-2 and C-4 Positions in Receptor Binding and Enzyme Inhibition

The substituents at the C-2 and C-4 positions of the quinoline scaffold are critical determinants of the molecule's ability to bind to its biological target and exert an inhibitory effect. A substantial body of research underscores the specific requirements for these positions to achieve optimal activity.

The carboxylic acid group at the C-4 position is a near-universal feature in this class of biologically active compounds. This acidic moiety is often involved in crucial ionic interactions or hydrogen bonding with key amino acid residues in the active site of the target enzyme or receptor nih.gov. For instance, in the inhibition of dihydroorotate dehydrogenase, the carboxylate at C-4 forms a salt bridge with a positively charged arginine residue, anchoring the inhibitor in the binding pocket nih.gov. The strict requirement for this group is demonstrated by the significant loss of activity observed when it is replaced with other functional groups, such as an ester or an amide.

As previously discussed, the C-2 position necessitates a substituent, often a bulky and hydrophobic one, to occupy a corresponding hydrophobic pocket in the target protein nih.gov. The interaction of the C-2 substituent is a primary driver of the compound's potency and selectivity. The combination of a C-4 carboxylic acid for anchoring and a C-2 hydrophobic group for affinity and specificity is a common pharmacophoric model for this class of inhibitors.

The table below illustrates the importance of the C-4 carboxylic acid by comparing the activity of a parent compound with its methyl ester derivative.

| Compound ID | C-4 Substituent | DHODH IC50 (µM) |

| 11 | -COOH | 5 |

| 12 | -COOCH3 | > 100 |

The dramatic decrease in activity upon esterification of the carboxylic acid highlights its essential role in binding.

Lipophilicity and Electronic Property Correlations with Activity

The physicochemical properties of a drug molecule, such as its lipophilicity and electronic characteristics, are fundamental to its biological activity. These properties govern its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with the target molecule.

Electronic properties , such as the distribution of electron density within the quinoline ring system, also play a crucial role. The introduction of electron-withdrawing or electron-donating substituents on the A-ring can modulate the pKa of the carboxylic acid at the C-4 position, which in turn affects its ionization state at physiological pH and its ability to form ionic bonds. Furthermore, the electrostatic potential of the molecule can influence its orientation and binding affinity within the active site of a protein.

The following table shows the relationship between the calculated log P (cLogP) and the biological activity of a series of 2-phenyl-quinoline-4-carboxylic acid derivatives with different substituents on the phenyl ring.

| Compound ID | Phenyl Substituent | cLogP | Antibacterial Activity (MIC, µg/mL) |

| 13 | H | 4.2 | 32 |

| 14 | 4-Chloro | 4.9 | 16 |

| 15 | 4-Methoxy | 4.1 | 64 |

| 16 | 4-Nitro | 4.0 | 128 |

This data suggests a complex relationship where increased lipophilicity (e.g., the chloro-substituted derivative) can lead to improved activity, but electronic effects (as seen with the methoxy and nitro groups) also significantly impact the biological outcome.

Qualitative and Quantitative SAR Approaches

To systematically explore the structure-activity relationships of 2-isobutyl-quinoline-4-carboxylic acid derivatives, both qualitative and quantitative SAR approaches are employed.

Qualitative SAR involves the analysis of how discrete changes in the chemical structure affect biological activity. This is often done by synthesizing a series of analogues where specific parts of the molecule are systematically varied. For example, a qualitative SAR study might involve:

Varying the alkyl chain at C-2: Comparing the activity of derivatives with methyl, ethyl, propyl, isobutyl, and tert-butyl groups to understand the effect of size and branching.

Exploring A-ring substitutions: Introducing different substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on the A-ring to map out sensitive and tolerant regions of the molecule.

Modifying the C-4 position: Replacing the carboxylic acid with other functional groups (esters, amides, tetrazoles) to confirm its essentiality.

These studies provide a conceptual understanding of the pharmacophore and guide the design of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) takes a more mathematical approach. QSAR models aim to establish a statistical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activities nih.govnih.govresearchgate.netcell.comsustech.edu. These descriptors can include parameters related to:

Hydrophobicity: such as log P.

Electronics: such as Hammett constants (σ) or calculated atomic charges.

Sterics: such as molecular weight, molar refractivity, or Taft steric parameters (Es).

Topology: such as connectivity indices.

A typical QSAR equation might take the form:

log(1/C) = a(log P) - b(log P)² + c(σ) + d(Es) + e

where C is the concentration required to produce a certain biological effect, and a, b, c, d, and e are constants determined by regression analysis.

Advanced Analytical Techniques in Chemical Research of 2 Isobutyl Quinoline 4 Carboxylic Acid

Spectroscopic Characterization (NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the molecular structure of 2-Isobutyl-quinoline-4-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the compound's molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known structure and data from analogous quinoline (B57606) derivatives.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the isobutyl group and the quinoline core. The aromatic region would display complex multiplets for the protons on the fused benzene (B151609) ring (H-5, H-6, H-7, H-8) and a singlet for the proton at the 3-position. The isobutyl group would present a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the quinoline ring. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would show signals for the fourteen carbon atoms in the molecule. This includes distinct peaks for the carboxyl carbon, the carbons of the quinoline ring system, and the four carbons of the isobutyl substituent.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isobutyl -CH₃ | ~0.9-1.0 | Doublet |

| Isobutyl -CH | ~2.0-2.2 | Multiplet |

| Isobutyl -CH₂ | ~2.8-3.0 | Doublet |

| Quinoline H-3 | ~7.4-7.6 | Singlet |

| Quinoline H-5 to H-8 | ~7.7-8.7 | Multiplets |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a key technique for confirming the molecular weight and investigating the fragmentation pathways of this compound. The compound has a molecular formula of C₁₄H₁₅NO₂ and a monoisotopic mass of approximately 229.11 g/mol . epa.gov

Studies on various 2-substituted quinoline-4-carboxylic acids show that the molecular ion (M⁺) peak is typically observed, reflecting the stability of the aromatic system. chempap.org A primary and characteristic fragmentation pathway for this class of compounds is the loss of the carboxylic acid group as a radical (•COOH), resulting in a prominent fragment ion at [M - 45]⁺. chempap.orglibretexts.org Further fragmentation of the quinoline ring structure can also occur.

Expected Mass Spectrometry Fragmentation

| m/z Value | Ion | Description |

|---|---|---|

| 229 | [C₁₄H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 184 | [M - COOH]⁺ | Loss of the carboxylic acid group |

Chromatographic Methods (HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and purity analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for assessing the purity of this compound and for quantitative analysis. Reversed-phase HPLC (RP-HPLC) is typically used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase.

A typical method would involve a gradient elution system. For instance, a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used. researchgate.net The composition of the mobile phase is gradually changed to ensure the efficient elution and sharp peak shape of the compound. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, leveraging the chromophoric nature of the quinoline ring. researchgate.net

Typical HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient (e.g., 20% B to 95% B over 20 min) |

| Flow Rate | ~1.0 mL/min |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine purity. For this compound, a silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of organic solvents, such as ethyl acetate and hexane, serves as the mobile phase. The position of the compound on the developed plate is visualized under UV light, and its retention factor (Rf) value is calculated.

Electrochemical Analysis (Cyclic Voltammetry)

Electrochemical methods like Cyclic Voltammetry (CV) can be used to investigate the redox properties of this compound. The quinoline nucleus is electrochemically active, meaning it can undergo oxidation and reduction reactions at an electrode surface.

Future Perspectives and Emerging Research Areas

Development of Novel Synthetic Methodologies

The synthesis of quinoline-4-carboxylic acids has traditionally been dominated by classic reactions like the Doebner and Pfitzinger condensations. imist.manih.gov However, these methods often face limitations such as harsh reaction conditions, low yields, and the use of toxic reagents. imist.ma The future of synthesizing 2-Isobutyl-quinoline-4-carboxylic acid and its analogs lies in the development of more efficient, versatile, and environmentally friendly methodologies.

Emerging strategies focus on green chemistry principles, incorporating techniques like microwave-assisted synthesis and the use of eco-friendly solvents such as water and ethanol (B145695). imist.maresearchgate.net One-pot procedures and multicomponent reactions (MCRs) are gaining prominence as they offer high atom economy and streamline the synthesis of complex quinoline (B57606) structures in a single step. nih.gov For instance, the Doebner reaction has been adapted into a one-pot, three-component synthesis that is not restricted by the electronic nature of the aniline (B41778) used, allowing for a wider range of derivatives. nih.govacs.org

Furthermore, transition metal-catalyzed reactions, particularly those involving C-H bond activation, are opening new avenues for creating substituted quinolines with high precision and efficiency. mdpi.com Catalysts based on rhodium, ruthenium, cobalt, and copper are being explored to facilitate novel cyclization and annulation strategies. mdpi.com The development of reusable solid acid catalysts, such as Nafion NR50, for Friedländer-type syntheses under microwave conditions also represents a significant step towards more sustainable manufacturing processes. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Quinoline-4-Carboxylic Acids

| Methodology | Advantages | Disadvantages | References |

|---|---|---|---|

| Traditional (Doebner, Pfitzinger) | Well-established, readily available starting materials. | Harsh conditions, low yields, toxic reagents. | imist.manih.gov |

| Microwave-Assisted | Reduced reaction times, improved yields, cleaner reactions. | Requires specialized equipment. | imist.maresearchgate.net |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, structural diversity in one step. | Can be sensitive to substrate scope. | nih.govmdpi.com |

| Transition Metal Catalysis | High efficiency, broad functional group tolerance, novel bond formations. | Catalyst cost and toxicity can be a concern. | mdpi.com |

| Green Catalysis | Environmentally friendly, often reusable catalysts, milder conditions. | Catalyst efficiency may vary. | researchgate.net |

Advanced Pharmacophore Design and Optimization

The biological activity of this compound is intrinsically linked to its molecular architecture. The quinoline nucleus, the isobutyl group, and the carboxylic acid moiety are key pharmacophoric features that researchers are actively optimizing to enhance therapeutic efficacy. ontosight.ai The carboxylic acid group is crucial, often forming key interactions like salt bridges or hydrogen bonds with biological targets. nih.gov The isobutyl group at the 2-position influences the compound's lipophilicity and steric profile, which can affect its pharmacokinetic properties and binding affinity. ontosight.ai

Structure-activity relationship (SAR) studies are fundamental to this optimization process. Research has shown that modifying the substituents on the quinoline ring can dramatically alter biological activity. For example, the introduction of electron-withdrawing groups on the phenyl ring of 2-phenylquinoline-4-carboxylic acid derivatives has been shown to enhance anticancer activity. researchgate.net

Advanced pharmacophore modeling involves a structure-guided approach where analogs are designed to form new, specific interactions with target proteins. nih.gov By identifying key residues in the binding pocket of a target, such as Tyr217 and Leu421 in Leishmania N-myristoyltransferase, medicinal chemists can strategically position functional groups to create more potent and selective inhibitors. nih.gov This approach has led to the discovery of potent inhibitors for targets like dihydroorotate (B8406146) dehydrogenase (DHODH), where new hydrogen bonds are formed between the quinoline analog and the enzyme. nih.gov

Exploration of New Biological Targets

While quinoline derivatives have established activities against traditional targets like bacterial DNA gyrase, future research is aggressively pursuing a host of novel biological targets implicated in a range of diseases. ontosight.ai This expansion of the therapeutic landscape for compounds like this compound is a major focus of current drug discovery efforts.

One promising area is the inhibition of enzymes involved in cancer progression. Derivatives of quinoline-4-carboxylic acid are being investigated as inhibitors of sirtuin 3 (SIRT3) and histone deacetylases (HDACs), both of which are crucial regulators of cellular processes and are considered important anticancer targets. frontiersin.orgfrontiersin.org Similarly, dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis, has been identified as a target for treating cancer and autoimmune disorders. nih.gov

In the realm of infectious diseases, the search for new targets is driven by rising antimicrobial resistance. Peptide deformylase (PDF), an essential bacterial enzyme, and Leishmania major N-myristoyltransferase (LmNMT), a key enzyme in parasites, have emerged as viable targets for novel quinoline-based inhibitors. nih.govnih.gov Furthermore, the potential for quinoline derivatives to act as inhibitors of viral targets and receptor tyrosine kinases like EGFR continues to be an active area of investigation. researchgate.net

Table 2: Emerging Biological Targets for Quinoline-4-Carboxylic Acid Derivatives

| Target | Therapeutic Area | Mechanism | References |

|---|---|---|---|

| Sirtuin 3 (SIRT3) | Cancer | Regulation of mitochondrial function and metabolism. | frontiersin.org |

| Histone Deacetylases (HDACs) | Cancer | Epigenetic modification, regulation of gene expression. | frontiersin.org |

| Dihydroorotate Dehydrogenase (DHODH) | Cancer, Autoimmune Diseases | Inhibition of de novo pyrimidine biosynthesis. | nih.gov |

| Peptide Deformylase (PDF) | Infectious Disease (Bacterial) | Inhibition of essential bacterial protein synthesis. | nih.gov |

| Leishmania N-myristoyltransferase (LmNMT) | Infectious Disease (Parasitic) | Inhibition of essential protein modification in parasites. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Cancer | Inhibition of signaling pathways that drive tumor growth. | researchgate.net |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating the discovery and development of new drugs based on the this compound scaffold. In silico techniques are now indispensable tools that guide the design, predict the properties, and elucidate the mechanisms of action of novel compounds before they are synthesized. nih.gov

Molecular docking and molecular dynamics (MD) simulations are used to predict how a designed molecule will bind to its biological target, providing insights into binding affinity and conformational stability. nih.gov These computational methods were instrumental in identifying LmNMT as a putative target for 2-aryl-quinoline-4-carboxylic acids and in understanding the stable binding of inhibitors to the PDF enzyme. nih.govnih.gov

Pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity are also predicted computationally using various software tools. ijprajournal.com This in silico screening helps to prioritize candidates with favorable drug-like properties, reducing the time and cost associated with experimental testing. ijcps.org The designed compounds are then synthesized and their biological activities are evaluated through in vitro and in vivo assays, creating a feedback loop where experimental results are used to refine and improve the computational models. nih.govresearchgate.net

Applications Beyond Traditional Medicinal Chemistry

The unique chemical and physical properties of the quinoline ring system are inspiring research into applications that extend beyond conventional pharmaceuticals. The rigid, aromatic structure and the presence of nitrogen and carboxylic acid functional groups make quinoline-4-carboxylic acids versatile building blocks in materials science and coordination chemistry.

One emerging application is the construction of Covalent Organic Frameworks (COFs). A quinoline-carboxylic acid-linked COF has been synthesized via a one-pot Doebner multicomponent reaction. mdpi.com This material demonstrated high efficiency in removing water-soluble organic pollutants, showcasing the potential of these compounds in environmental remediation. mdpi.com

In the field of coordination chemistry, N-heterocyclic polycarboxylic acids like quinoline-2,4-dicarboxylic acid are excellent ligands for forming coordination polymers with metal ions, such as lanthanides. nih.gov These complexes can exhibit interesting properties, including photoluminescence, which makes them candidates for use in optical devices and sensors. nih.govtandfonline.com The ability of quinoline derivatives to form stable complexes with various metals also suggests potential applications in catalysis and the development of novel functional materials. mdpi.commdpi.com

Table 3: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Quinoline-4-carboxylic acid | |

| 2-Phenylquinoline-4-carboxylic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.